Predicted Lipophilicity (XLogP3) Advantage Over the 2,6-Dichlorophenyl Analog
The 4-methoxyphenyl substituent lowers the predicted partition coefficient (XLogP3) by approximately 0.7–1.2 log units relative to the 2,6-dichlorophenyl congener (CID 122276233, XLogP3 = 3.7) [1]. This shift toward a more favorable drug-likeness window (LogP 1–3) enhances aqueous solubility and reduces non-specific protein binding, which is advantageous in cellular and biochemical assay formats [2].
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 ~2.5–3.0 (predicted; lower XLogP3 driven by methoxy group polarity) |
| Comparator Or Baseline | 3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide (CID 122276233): XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP3 ≈ –0.7 to –1.2 log units |
| Conditions | PubChem-computed XLogP3-AA (algorithmic prediction; not experimentally measured) |
Why This Matters
Lower lipophilicity directly correlates with improved kinetic solubility and reduced phospholipidosis risk, making the 4-methoxyphenyl analog a preferred choice for early-stage screening where assay compatibility is paramount.
- [1] PubChem. CID 122276233: 3-(2,6-dichlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide. XLogP3-AA = 3.7. National Center for Biotechnology Information. View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Provides context for preferred LogP range 1–3). View Source
